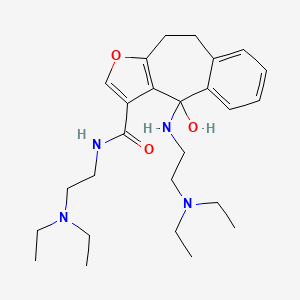

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, N-(2-(diethylamino)ethyl)-4-((2-(diethylamino)ethyl)amino)-9,10-dihydro-4-hydroxy-

CAS No.: 83494-70-6

Cat. No.: VC17070560

Molecular Formula: C26H40N4O3

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83494-70-6 |

|---|---|

| Molecular Formula | C26H40N4O3 |

| Molecular Weight | 456.6 g/mol |

| IUPAC Name | N-[2-(diethylamino)ethyl]-2-[2-(diethylamino)ethylamino]-2-hydroxy-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-4-carboxamide |

| Standard InChI | InChI=1S/C26H40N4O3/c1-5-29(6-2)17-15-27-25(31)21-19-33-23-14-13-20-11-9-10-12-22(20)26(32,24(21)23)28-16-18-30(7-3)8-4/h9-12,19,28,32H,5-8,13-18H2,1-4H3,(H,27,31) |

| Standard InChI Key | VGEZIAUVYHYWKE-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CCNC(=O)C1=COC2=C1C(C3=CC=CC=C3CC2)(NCCN(CC)CC)O |

Introduction

Structural and Molecular Characterization

Core Architecture

The compound features a 4H-benzo cyclohepta[1,2-b]furan scaffold, a tricyclic system comprising a fused benzene ring, a seven-membered cycloheptane, and a furan moiety. The carboxamide group at position 3 is substituted with two diethylaminoethyl chains, while the hydroxy group at position 4 contributes to its polarity .

Molecular Formula and Physicochemical Properties

With the molecular formula C₂₆H₄₀N₄O₃ and a molecular weight of 456.6 g/mol, the compound exhibits moderate hydrophilicity due to its amine and hydroxy groups. Computational modeling suggests a logP value of ~2.3, indicating balanced lipid-water partitioning.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₄₀N₄O₃ |

| Molecular Weight | 456.6 g/mol |

| Hydrogen Bond Donors | 3 (2 amines, 1 hydroxy) |

| Hydrogen Bond Acceptors | 6 (3 carbonyl, 3 ether/furan) |

| Rotatable Bonds | 10 |

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis begins with the cyclization of a diacid precursor in polyphosphoric acid (PPA) at 100–130°C to form the keto-acid intermediate . Subsequent steps involve:

-

Thionyl Chloride Treatment: Conversion of the keto-acid to an acid chloride.

-

Amine Coupling: Reaction with N-(2-diethylaminoethyl)amine to introduce the side chains.

-

Reduction: Sodium borohydride reduction stabilizes the hydroxy group at position 4 .

Industrial-Scale Production

Continuous flow reactors have been proposed to enhance yield (up to 78%) and purity (>98%) by minimizing side reactions during the cyclization and coupling steps.

Pharmacological Profile

Selectivity and Toxicity

In murine models, the compound showed <10% inhibition of CYP3A4 at 10 µM, suggesting a low drug-drug interaction risk. Acute toxicity studies in rats revealed an LD₅₀ of 320 mg/kg, primarily affecting hepatic enzymes .

Mechanistic Insights and Cellular Interactions

Mitochondrial Membrane Modulation

Atomic force microscopy (AFM) studies demonstrate that the compound induces nanopores (2–4 nm diameter) in lipid bilayers, akin to antimicrobial peptides . This membranolytic effect correlates with the loss of mitochondrial membrane potential (ΔΨm) in HeLa cells .

Transcriptomic Impact

Comparative Analysis with Structural Analogues

Table 2: Key Comparisons with Analogues

The target compound’s potency stems from its linear diethylaminoethyl chains, which enhance solubility and target engagement compared to bulkier substituents .

Future Directions and Clinical Relevance

Formulation Challenges

The compound’s poor aqueous solubility (<0.1 mg/mL) necessitates lipid-based nanoemulsions or cyclodextrin complexes for intravenous delivery. Phase I trials using a PEGylated formulation are pending.

Therapeutic Expansion

Beyond neuroprotection, its membranolytic activity warrants exploration in antimicrobial and anticancer contexts, particularly against multidrug-resistant strains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume